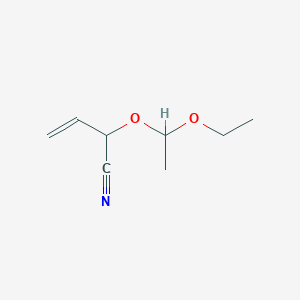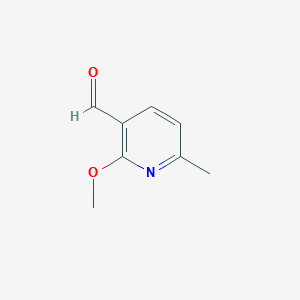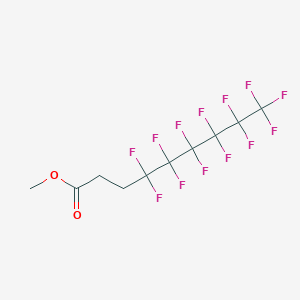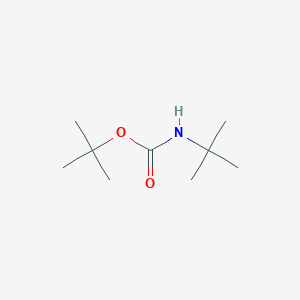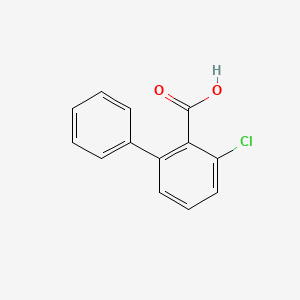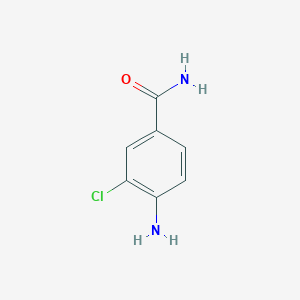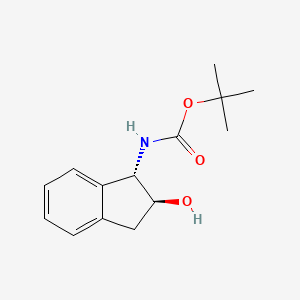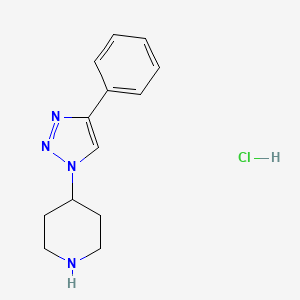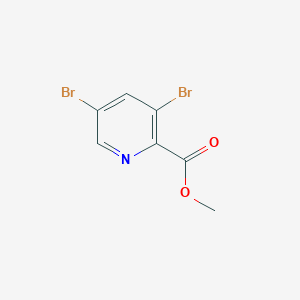
Methyl 3,5-dibromopicolinate
Descripción general
Descripción
“Methyl 3,5-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is also known as "methyl 6-amino-3,5-dibromo-2-pyridinecarboxylate" . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-dibromopicolinate” consists of a pyridine ring substituted with two bromine atoms, an amino group, and a methyl ester group . The molecular weight of the compound is approximately 309.94 .Physical And Chemical Properties Analysis
“Methyl 3,5-dibromopicolinate” is a solid at room temperature . It has a molecular weight of 309.94 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Methyl 3,5-dibromopicolinate is a key compound in synthesizing various novel metal complexes with antimicrobial properties. For example, the reaction of this compound with acetic anhydride and hydrazine leads to new ligands that, when reacted with Co(II), Zn(II), and Cu(II), form complexes that exhibit significant activity against a range of microorganisms including Gram-positive and Gram-negative bacteria, and fungi (Peter & Lucky, 2015).
Chemical Synthesis and Medicinal Applications
The compound plays a role in the synthesis of various pharmaceutical agents. For instance, it is used in creating specific crystalline forms of NK1/NK2 antagonists, which have applications in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Metal Complexes and Biological Activity
Methyl 3,5-dibromopicolinate-based metal complexes have been studied for their DNA binding and biological activity. These studies reveal the relationship between molecular structure and biological activity, with variations in biological activity observed based on different methylation patterns (Brodie, Collins, & Aldrich-Wright, 2004).
Applications in Dermatology
This compound has been studied in the context of melanogenesis. Methyl 3,5-di-caffeoylquinate, a derivative, induces melanin production in murine melanoma cells, suggesting its potential application in treating skin conditions like vitiligo and hair graying (Kim et al., 2015).
Fungicide Biotransformation
Research has shown the biotransformation of the fungicide vinclozolin, which contains a 3,5-dibromo moiety, by the fungus Cunninghamella elegans, leading to novel metabolites. This study has implications for understanding the environmental impact and degradation pathways of such fungicides (Pothuluri et al., 2000).
Anticancer Research
Methyl 3,5-dibromopicolinate derivatives have been synthesized and evaluated for their anticancer properties. One such compound showed significant antiproliferative activity against cancer cell lines, suggesting its potential as an anticancer agent (Almaaty et al., 2021).
Epigenetic Effects
Studies have explored the epigenetic effects of chemicals like vinclozolin, which contain the 3,5-dibromo moiety. These studies examine the potential stable transfer of epigenetic effects to non-exposed subsequent generations, contributing to our understanding of environmental chemical impacts on epigenetics (Vandegehuchte et al., 2010).
Spectroscopic Characterization
Research includes the synthesis and spectroscopic characterization of metal complexes involving methyl 3,5-dibromopicolinate derivatives, furthering our understanding of their chemical properties and potential applications (Patel & Patel, 2017).
Antimicrobial Activity of Derivatives
Derivatives of methyl 4-phenylpicolinoimidate, related to methyl 3,5-dibromopicolinate, have been synthesized and evaluated for their antimicrobial and tuberculostatic activities. This research contributes to the development of new antimicrobial drugs (Gobis et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3,5-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYLJXUFYOEGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494109 | |
| Record name | Methyl 3,5-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dibromopicolinate | |
CAS RN |
61830-41-9 | |
| Record name | Methyl 3,5-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20494109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



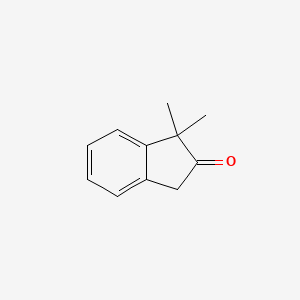
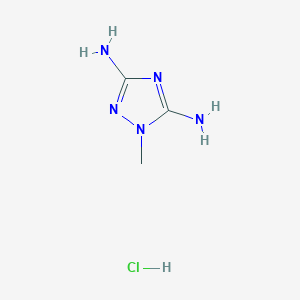
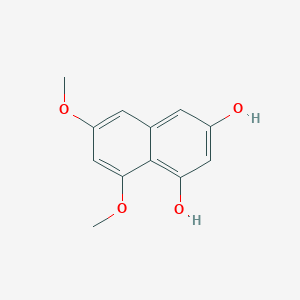

![Imidazo[1,2-a]pyrazin-3-ylmethanol](/img/structure/B1611107.png)
![Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate](/img/structure/B1611108.png)
